
(2E)-3-(1-Methyl-1h-pyrrol-2-yl)acrylic acid
説明
(2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid: is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by its molecular structure, which includes a methyl group attached to the pyrrole ring and an acrylic acid moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-pyrrole-2-carbaldehyde as the starting material.
Reaction Steps: The aldehyde group is converted to an acid group through oxidation. This can be achieved using reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactors and continuous flow systems to ensure consistent product quality.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction efficiency and selectivity.
化学反応の分析
(2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the acid group to alcohols or aldehydes.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4
Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: Carboxylic acids, esters
Reduction: Alcohols, aldehydes
Substitution: Nitro derivatives, halogenated pyrroles
科学的研究の応用
(2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which (2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects.
Molecular Targets and Pathways:
Enzymes: It may inhibit enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction processes.
類似化合物との比較
Pyrrole-2-carboxylic acid
1-Methyl-1H-pyrrole-2-carbaldehyde
Acrylic acid derivatives
This detailed article provides an overview of (2E)-3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
(E)-3-(1-methylpyrrol-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-6H,1H3,(H,10,11)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNRMRKBMPBEBG-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



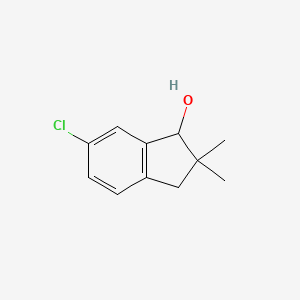

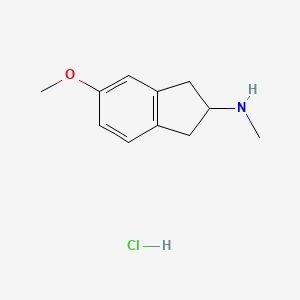
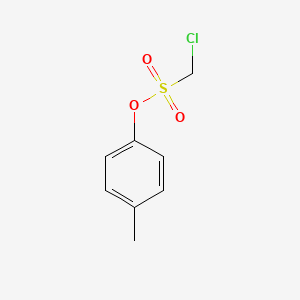
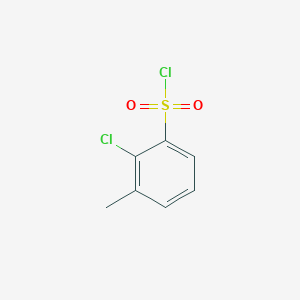



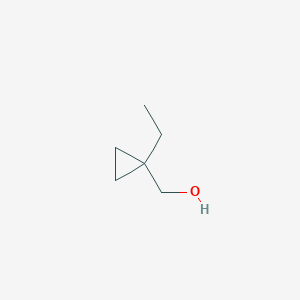


![Methyl 2-[(chlorocarbonyl)(methyl)amino]acetate](/img/structure/B3376429.png)
![3-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B3376436.png)
